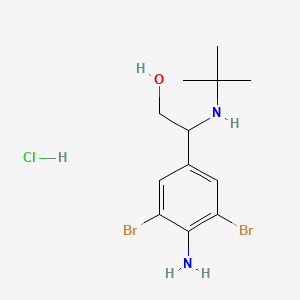
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride (2-AADB-TBAE;HCl) is an organic compound that is used in a variety of scientific research applications. It is a dibromo analog of 4-amino-2-tert-butylaminoethanol (4-ABAE) and has been used in a variety of biochemical, physiological, and pharmacological studies. Its structure is composed of an amine group, two bromine atoms, and a tert-butylamino group, all of which are attached to an ethanol molecule. The hydrochloride salt of this compound is water-soluble and is used in laboratory experiments to study the effects of this compound on various biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride involves the reaction of 4-Amino-3,5-dibromobenzonitrile with tert-Butylamine followed by reduction of the resulting imine to form the final product.
Starting Materials
4-Amino-3,5-dibromobenzonitrile, tert-Butylamine, Sodium borohydride, Hydrochloric acid, Methanol, Wate
Reaction
Step 1: Dissolve 4-Amino-3,5-dibromobenzonitrile (1.0 g, 3.2 mmol) and tert-Butylamine (0.5 mL, 4.0 mmol) in methanol (10 mL) and stir at room temperature for 24 h., Step 2: Add sodium borohydride (0.20 g, 5.3 mmol) to the reaction mixture and stir at room temperature for an additional 24 h., Step 3: Quench the reaction by slowly adding hydrochloric acid (1 M) until the pH reaches 2-3., Step 4: Extract the product with ethyl acetate (3 x 20 mL) and wash the organic layer with water (20 mL)., Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 6: Dissolve the crude product in hydrochloric acid (1 M) and recrystallize from water to obtain the final product as a white solid.
Applications De Recherche Scientifique
2-AADB-TBAE;HCl has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, including the inhibition of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been used in the study of cell adhesion and as a potential therapeutic agent for the treatment of cancer. In addition, it has been used to study the effects of oxidative stress on cells and to study the effects of drugs on the central nervous system.
Mécanisme D'action
2-AADB-TBAE;HCl is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It is believed to act by binding to the active site of the enzyme and blocking its activity. It is also believed to act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells.
Effets Biochimiques Et Physiologiques
2-AADB-TBAE;HCl has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulse transmission. It has also been shown to have antioxidant activity, scavenging free radicals and preventing oxidative damage to cells. In addition, it has been shown to have anti-cancer activity, inhibiting the growth of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-AADB-TBAE;HCl in laboratory experiments include its water-solubility and its ability to inhibit the enzyme acetylcholinesterase. The limitations of using this compound in laboratory experiments include its potential for toxicity and the need for proper handling and disposal of the compound.
Orientations Futures
For research involving 2-AADB-TBAE;HCl include further study of its potential therapeutic applications, such as its use as an anti-cancer agent and its potential use in the treatment of neurological disorders. In addition, further research into its mechanism of action and its effects on biochemical and physiological processes is needed. Other future directions include the development of more efficient synthesis methods and the exploration of other potential applications of this compound.
Propriétés
IUPAC Name |
2-(4-amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-10(6-17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKQVBZHZAKXEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(CO)C1=CC(=C(C(=C1)Br)N)Br.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Br2ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-3,5-dibromophenyl)-2-(tert-butylamino)ethanol;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzothiazolamine,N-[(1-methylethyl)carbonimidoyl]-(9CI)](/img/no-structure.png)
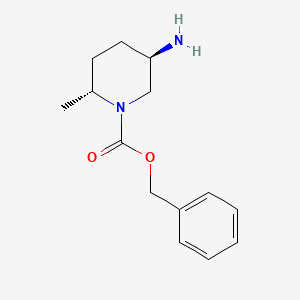
![(2R)-2-[2-[(5R,6R,7S,9S,11R,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-11,18-dihydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B570569.png)
![(S)-[2-[[(Tert-butoxy)carbonyl]amino]-4-methylpentyl]carbamic acid benzyl ester](/img/structure/B570570.png)
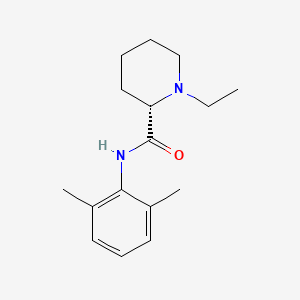
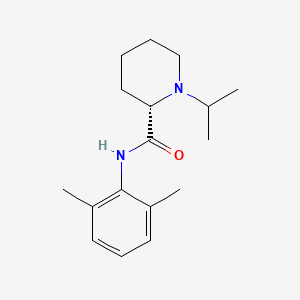
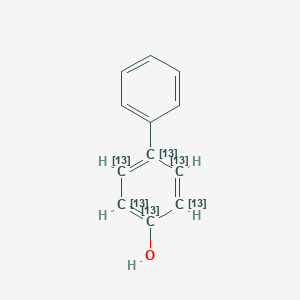
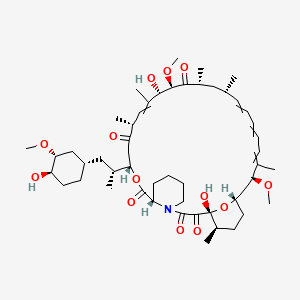
![(3S,4S,7aR,12bS)-3-(cyclopropylmethyl)-7-methoxy-3-methyl-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-9-olate;hydrochloride](/img/structure/B570578.png)
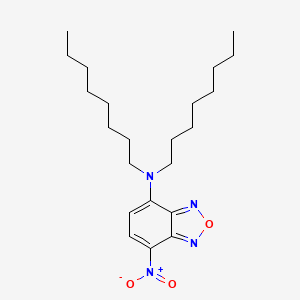
![(1S,3R)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-N-methyl-1H-pyrido[3,4-b]indole-3-carboxamide](/img/structure/B570586.png)